Sodium 2-fluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

Field: Proteomics

Application: Sodium 2-fluorobenzoate is used as a specialty product in proteomics research.

Enzymatic Defluorination

Field: Biochemistry

Application: Sodium 2-fluorobenzoate is used in the study of enzymatic defluorination.

Methods: The defluorination of 2-fluorobenzoate is catalyzed by 4-fluorobenzoate dehalogenase.

Sodium 2-fluorobenzoate is a sodium salt of 2-fluorobenzoic acid, with the chemical formula and a molecular weight of approximately 162.09 g/mol. It appears as a white crystalline solid and is soluble in water. This compound is notable for its fluorine atom, which enhances its reactivity and influences its biological interactions . Sodium 2-fluorobenzoate is primarily used in chemical synthesis and research due to its unique properties.

- Nucleophilic Aromatic Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.

- Oxidation and Reduction Reactions: Under specific conditions, it can be oxidized or reduced to form different products. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide is commonly used as a reagent.

- Oxidation: Potassium permanganate can facilitate oxidation reactions.

- Reduction: Lithium aluminum hydride serves as a reducing agent.

Major Products Formed- From Substitution Reactions: Various substituted benzoates are formed.

- From Oxidation: Carboxylic acids are typical products.

- From Reduction: Alcohols and other reduced forms are produced.

- From Substitution Reactions: Various substituted benzoates are formed.

- From Oxidation: Carboxylic acids are typical products.

- From Reduction: Alcohols and other reduced forms are produced.

Sodium 2-fluorobenzoate exhibits significant biological activity, particularly in microbial metabolism. Certain bacterial strains, such as those from the genus Pseudomonas, can utilize this compound as a sole carbon source. The metabolism involves defluorination processes that lead to the formation of catechol and 2-fluorocatechol through interactions with specific enzymes like hydroxylases and dehalogenases .

Mechanism of Action

The compound interacts with molecular oxygen to form cyclic peroxide intermediates, which are subsequently reduced to catechol. This pathway highlights its potential utility in bioremediation and environmental applications.

The synthesis of sodium 2-fluorobenzoate typically involves several steps:

- Dissolution of Benzoic Acid: Benzoic acid is dissolved in dilute hydrofluoric acid.

- Addition of Sodium Chloride: Sodium chloride is introduced to produce 2-fluorobenzoic acid.

- Neutralization Reaction: The resulting acid is neutralized with sodium hydroxide to yield sodium 2-fluorobenzoate .

Industrial Production

In industrial settings, the synthesis follows similar steps but is optimized for larger scale production, ensuring controlled temperature and concentration for maximum yield and purity.

Research indicates that sodium 2-fluorobenzoate interacts with various biological systems, particularly through its metabolic pathways involving defluorination. Studies have shown that it can influence microbial growth and metabolism, making it a candidate for further investigation in bioremediation efforts .

Sodium 2-fluorobenzoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| Sodium benzoate | C7H5NaO2 | 0.97 |

| 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H9FO3 | 0.97 |

| 4-Fluorobenzoic acid | C7H5FO2 | 0.95 |

| 3-Fluorobenzoic acid | C7H5FO2 | 0.95 |

Uniqueness

What distinguishes sodium 2-fluorobenzoate from these compounds is its specific fluorination at the ortho position relative to the carboxylate group, which affects its reactivity, biological activity, and metabolic pathways compared to other benzoates.

Molecular Structure and Formula

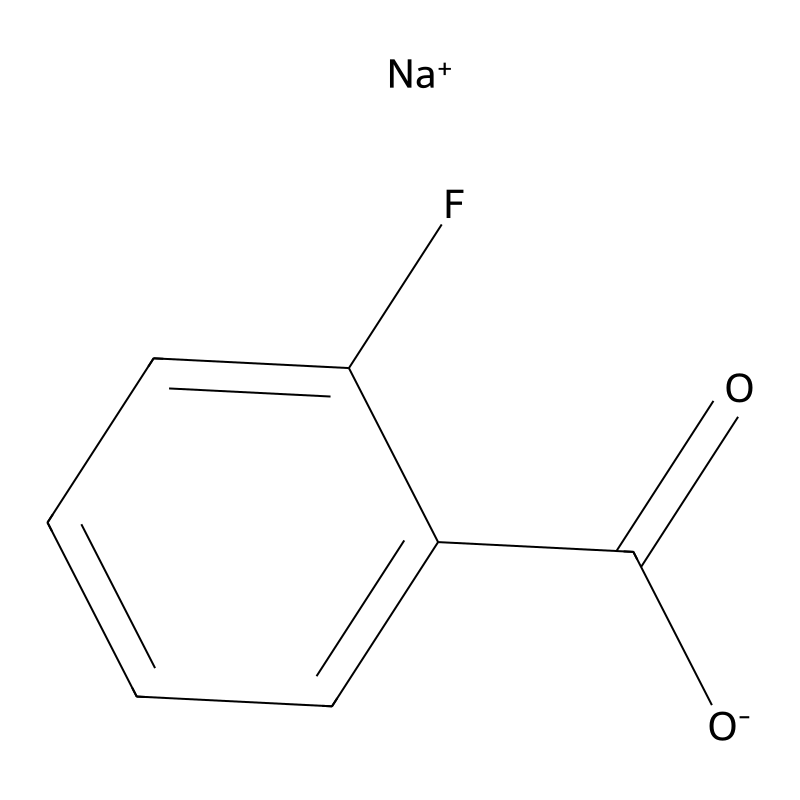

Sodium 2-fluorobenzoate has the molecular formula $$ \text{C}7\text{H}4\text{FNaO}_2 $$ and a molecular weight of 162.09 g/mol. The structure consists of a benzene ring substituted with a fluorine atom at the ortho position and a sodium carboxylate group at the adjacent position (Figure 1).

Table 1: Key physicochemical properties

The compound’s SMILES notation is $$ \text{C1=CC=C(C(=C1)C(=O)[O-])F.[Na+]} $$, and its InChIKey is AKLMJAAHRPOLKF-UHFFFAOYSA-M.

Historical Context in Organofluorine Chemistry

Early Developments

The synthesis of fluorobenzoates emerged alongside advancements in halogen-exchange reactions and diazofluorination techniques. The Schiemann reaction (1930s), which enabled the preparation of fluoroaromatics via diazonium tetrafluoroborate decomposition, laid the groundwork for derivatives like sodium 2-fluorobenzoate. By the mid-20th century, nucleophilic fluorination using potassium fluoride became a standard method for introducing fluorine into aromatic systems, facilitating the large-scale production of fluorobenzoic acids and their salts.

Industrial Relevance

Sodium 2-fluorobenzoate gained prominence as a precursor in agrochemical and pharmaceutical manufacturing. For example, it serves as an intermediate in synthesizing 4-amino-2-fluorobenzoic acid, a building block for antimetabolite drugs. The compound’s stability under anaerobic conditions also made it a model substrate for studying microbial defluorination pathways.

Significance in Scientific Research

Organic Synthesis

- Intermediate for Functionalized Aromatics: Sodium 2-fluorobenzoate is used in cross-coupling reactions to introduce fluorine into complex molecules. For instance, it participates in Ullmann-type couplings to generate biaryl structures.

- Decarboxylative Fluorination: The carboxylate group enables metal-catalyzed decarboxylation, yielding fluorinated arenes with retained stereochemistry.

Materials Science

- Photosensitizers: Derivatives of 2-fluorobenzoate act as auxiliaries in visible-light-mediated fluorination reactions, enhancing reaction efficiency under aerobic conditions.

- Coordination Polymers: The carboxylate moiety facilitates the formation of metal-organic frameworks (MOFs) with tailored porosity for gas storage applications.

Pharmaceutical Applications

- Prodrug Synthesis: The sodium salt improves the solubility of fluorinated drug candidates, such as kinase inhibitors.

- Metabolic Studies: Researchers use isotopically labeled sodium 2-fluorobenzoate to track defluorination pathways in Pseudomonas species.

Current Research Landscape

Synthetic Methodologies

Recent advances focus on sustainable synthesis routes:

- Catalytic Oxidation: Transition metal-catalyzed oxidation of 2-fluorobenzaldehyde to 2-fluorobenzoic acid, followed by neutralization, achieves yields >95%.

- Hydrogenation Protocols: Palladium-catalyzed hydrogenation of protected 2-fluorobenzoyl derivatives enables gram-scale production with minimal byproducts.

Table 2: Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Halogen Exchange | KF | 70–85 | |

| Catalytic Oxidation | Cu/Co | 95 | |

| Hydrogenation | Pd/C | 96.7 |

Catalytic Applications

- Photoredox Catalysis: Sodium 2-fluorobenzoate derivatives act as electron-deficient photosensitizers, enabling C–H fluorination of unactivated alkanes.

- Enzymatic Defluorination: Fluoroacetate dehalogenases selectively cleave C–F bonds in 2-fluorobenzoate, offering pathways for environmental remediation.

Emerging Frontiers

Structural Characteristics

Molecular Formula and Weight (C7H4FNaO2, 162.09 g/mol)

Sodium 2-fluorobenzoate is an organic sodium salt with the molecular formula C7H4FNaO2 and a molecular weight of 162.09 g/mol [1] [2]. The compound consists of seven carbon atoms, four hydrogen atoms, one fluorine atom, one sodium atom, and two oxygen atoms in its molecular structure [1]. The exact mass of the compound is 162.00930181 Da, with a monoisotopic mass of 162.00930181 Da [2]. This aromatic carboxylate salt represents the sodium salt form of 2-fluorobenzoic acid, where the carboxylic acid proton has been replaced by a sodium cation [2].

Structural Configuration

The structural configuration of sodium 2-fluorobenzoate features a benzene ring with a carboxylate group (COO-) and a fluorine atom positioned at the ortho positions relative to each other [2]. The IUPAC name for this compound is sodium;2-fluorobenzoate, reflecting its ionic nature with the sodium cation and the 2-fluorobenzoate anion [2]. The compound exhibits a topological polar surface area of 40.1 Ų [2]. The InChI representation is InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1, and the SMILES notation is C1=CC=C(C(=C1)C(=O)[O-])F.[Na+] [2].

The presence of the fluorine atom in the ortho position relative to the carboxylate group creates significant electronic and steric effects [3]. This ortho-substitution pattern is known to influence the acidity and reactivity of benzoic acid derivatives through both inductive and steric effects [3]. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion [3].

Crystallographic Analysis

Crystallographic analysis reveals that sodium 2-fluorobenzoate belongs to a class of aromatic carboxylate salts that exhibit characteristic packing arrangements [4]. Similar sodium benzoate compounds demonstrate microphase separation upon crystallization, resulting in structures consisting of pseudo-hexagonal packings of rod-shaped micelles [4]. In these structures, the core consists of sodium cations coordinated by carboxylic groups, while the aromatic moieties point outwards, rendering the micelle surface hydrophobic [4].

The crystallographic behavior of fluorinated benzoic acid derivatives has been studied extensively, with 2-fluorobenzoic acid complexes showing distinct structural features [5]. In related zinc complexes with 2-fluorobenzoate ligands, the compound crystallizes in the monoclinic space group P21/c with specific lattice parameters [5]. The fluorine atoms in such structures often exhibit disorder over two positions, with typical occupancy ratios of 0.70:0.30 [5].

Physical Properties

Physical State and Appearance

Sodium 2-fluorobenzoate exists as a white crystalline solid at room temperature [1]. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding environment [6]. This characteristic is typical of sodium carboxylate salts, which generally display good water solubility and hygroscopic behavior [6]. The physical appearance is consistent with other sodium benzoate derivatives, which are typically described as white, crystalline compounds with a characteristic odor [7] [6].

Solubility Parameters

The solubility characteristics of sodium 2-fluorobenzoate are influenced by its ionic nature and the presence of the fluorine substituent [8]. Sodium benzoate, the parent compound without fluorine substitution, exhibits excellent water solubility with values of 62.7 g/100 mL at standard conditions [7] [6]. The solubility pattern typically shows temperature dependence, with values ranging from 62.65 g/100 mL at 0°C to 71.11 g/100 mL at 100°C for sodium benzoate [7].

The presence of the fluorine atom in the ortho position is expected to modify the solubility parameters compared to the unsubstituted sodium benzoate [8]. Fluorine substitution generally affects the polarity and hydrogen bonding characteristics of organic compounds [9]. The compound is expected to be poorly soluble in alcohols, similar to other sodium benzoate derivatives, which show limited solubility in methanol (8.22 g/100 g at 15°C) and ethanol (2.3 g/100 g at 25°C) [6].

Thermal Characteristics

The thermal properties of sodium 2-fluorobenzoate include a boiling point of 244.7°C at 760 mmHg and a flash point of 101.8°C [1]. The compound has a vapor pressure of 0.016 mmHg at 25°C, indicating relatively low volatility at room temperature [1]. These thermal characteristics are typical of aromatic carboxylate salts, which generally exhibit high thermal stability [10].

Thermal decomposition studies of related lanthanide complexes with 2-fluorobenzoic acid indicate that fluorobenzoate ligands undergo thermal decomposition through decarboxylation processes [10]. The thermal stability of sodium 2-fluorobenzoate is expected to be comparable to other sodium benzoate derivatives, which typically decompose at temperatures around 410°C [7]. The LogP value of 0.18920 indicates moderate lipophilicity [1].

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 244.7°C at 760 mmHg | [1] |

| Flash Point | 101.8°C | [1] |

| Vapor Pressure | 0.016 mmHg at 25°C | [1] |

| LogP | 0.18920 | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Properties

IR and Raman Spectroscopic Features

Infrared spectroscopy of 2-fluorobenzoic acid and its derivatives reveals characteristic absorption patterns that are diagnostic for the carboxylic acid functional group and the fluorine substitution [11] [12]. The IR spectrum of 2-fluorobenzoic acid shows a broad OH stretching band extending from 3500 to 2500 cm⁻¹, which is characteristic of carboxylic acids [13]. The carbonyl stretch (C=O) appears between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids, lower than saturated acids due to conjugation effects [13].

The presence of the fluorine atom introduces additional spectroscopic features, with C-F stretching vibrations typically appearing in the 1000-1400 cm⁻¹ region [14]. Raman spectroscopy of fluorinated benzoic acids provides complementary information, with studies showing that fluorine substitution affects the vibrational frequencies compared to the parent benzoic acid [14]. The aromatic C-H stretching appears around 3071 cm⁻¹, while the C-O stretch of the carboxylate group is observed between 1320 and 1210 cm⁻¹ [13].

NMR Spectroscopy (1H, 13C, 19F)

Nuclear magnetic resonance spectroscopy provides detailed structural information about sodium 2-fluorobenzoate through multiple nuclei [15] [16]. Proton NMR (1H) spectroscopy of 2-fluorobenzoic acid derivatives shows characteristic aromatic proton signals [17]. The 1H NMR spectrum typically exhibits signals for the aromatic protons, with the ortho-fluorine substitution causing specific coupling patterns and chemical shift changes [17].

Carbon-13 NMR (13C) spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons appearing in the typical aromatic region [18]. The carboxylate carbon appears downfield, while the carbon bearing the fluorine substituent shows characteristic splitting due to carbon-fluorine coupling [18].

Fluorine-19 NMR (19F) spectroscopy is particularly informative for this compound [15] [16]. Studies of fluorobenzoate interactions show that the 19F chemical shift is highly sensitive to the ionic state of the carboxyl group [16]. For ortho-fluorobenzoate, the 19F signal appears at approximately 6.0 ppm when referenced to sodium fluoride in phosphate buffer [16]. The 19F NMR chemical shift of ortho-fluorobenzoate shows significant sensitivity to pH changes, with a pKa value of 3.33 determined for the carboxyl group [16].

| NMR Nucleus | Chemical Shift Range | Characteristics |

|---|---|---|

| 1H | 7.1-7.9 ppm | Aromatic protons with fluorine coupling |

| 13C | 110-170 ppm | Aromatic and carboxylate carbons |

| 19F | ~6.0 ppm | pH-sensitive, ortho-position specific |

Mass Spectrometric Analysis

Mass spectrometric analysis of sodium 2-fluorobenzoate and related compounds provides molecular weight confirmation and fragmentation patterns [18]. The molecular ion peak appears at m/z 162 for the sodium salt form [1]. Gas chromatography-mass spectrometry (GC-MS) of the parent 2-fluorobenzoic acid shows characteristic fragmentation patterns with base peak at m/z 123, corresponding to the loss of the carboxyl group [18].

The mass spectrum typically shows additional fragment ions at m/z 95 and 75, which are characteristic of fluorinated benzoic acid derivatives [18]. Liquid chromatography-mass spectrometry (LC-MS) analysis provides complementary information, with the molecular ion appearing at m/z 138.9 for the acid form and related fragmentation patterns [18]. The exact mass of 162.00900 Da for the sodium salt allows for precise molecular formula determination [1].

The fragmentation behavior of ortho-substituted benzoic acid derivatives has been studied extensively, with neighboring group participation effects playing a significant role in the fragmentation pathways [19]. The ortho-fluorine substitution creates specific fragmentation patterns that can be used for structural identification and differentiation from meta and para isomers [19].

| Mass Spectral Feature | m/z Value | Assignment |

|---|---|---|

| Molecular Ion (Na+ salt) | 162 | [M]+ |

| Base Peak (acid form) | 123 | [M-COOH]+ |

| Fragment Ion | 95 | Fluorinated benzene fragment |

| Fragment Ion | 75 | Aromatic fragment |

The most straightforward and widely employed method for preparing sodium 2-fluorobenzoate involves the direct neutralization of 2-fluorobenzoic acid with sodium hydroxide [1] [2]. This approach represents the industry standard due to its simplicity, high yield, and minimal formation of byproducts.

Direct Neutralization with Sodium Hydroxide

The preparation of sodium 2-fluorobenzoate through direct neutralization follows a simple acid-base reaction mechanism. 2-Fluorobenzoic acid (molecular weight 140.11 grams per mole) is dissolved in distilled water and treated with an equimolar amount of sodium hydroxide solution [1] [2]. The reaction proceeds according to the following stoichiometry:

C₇H₅FO₂ + NaOH → C₇H₄FNaO₂ + H₂O

The reaction is typically conducted at room temperature, although gentle heating to 40-60°C can accelerate the process [3]. The aqueous medium facilitates complete dissolution of both reactants and ensures efficient mixing [3]. Reaction monitoring can be performed using pH measurements, with the endpoint indicated by a stable pH of approximately 7.0 to 7.5 [3].

Alternative Base Systems

Sodium Carbonate Route: Sodium carbonate provides a milder alternative to sodium hydroxide for the neutralization process [3]. This method offers better control over the reaction pH and reduces the risk of over-neutralization. The reaction requires careful stoichiometric control, typically using 0.5 moles of sodium carbonate per mole of 2-fluorobenzoic acid [3]. The reaction generates carbon dioxide as a byproduct, which must be allowed to escape during the process.

Sodium Bicarbonate Method: Sodium bicarbonate represents the mildest neutralization approach, particularly suitable for temperature-sensitive applications [3]. The reaction proceeds slowly with gentle evolution of carbon dioxide, allowing for precise control of the neutralization process [3]. This method is especially valuable when working with smaller quantities or when maximum control over reaction conditions is required.

Reaction Optimization and Monitoring

The neutralization reaction benefits from continuous stirring to ensure homogeneous mixing and complete conversion [4]. Temperature control is critical, with elevated temperatures (50-80°C) accelerating the reaction while maintaining product integrity [4]. The reaction can be monitored through pH measurements, with the theoretical endpoint occurring when all carboxylic acid groups have been neutralized [4].

For optimal results, the 2-fluorobenzoic acid should be completely dissolved before base addition [4]. This can be achieved by gentle heating of the aqueous suspension while stirring. The base solution should be added gradually to prevent localized high pH conditions that could lead to side reactions [4].

Alternative Synthetic Routes

Anthranilic Acid Diazotization Route

An alternative approach involves the synthesis of 2-fluorobenzoic acid from anthranilic acid as a starting material, followed by neutralization to form the sodium salt [1] [2]. This multi-step process begins with anthranilic acid diazotization using anhydrous hydrogen fluoride and sodium nitrite in methoxyethyl methyl ether solvent [1] [2].

The process involves refluxing the reaction mixture for three hours, followed by standard workup procedures to obtain 2-fluorobenzoic acid [1] [2]. While this route provides access to the fluorinated benzoic acid intermediate, it requires handling of toxic hydrogen fluoride and involves multiple processing steps [1]. The overall yield through this route typically ranges from 85-90%, making it less efficient than direct neutralization methods [1].

Nucleophilic Fluorination Approaches

Advanced synthetic routes employ nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents [5] [6]. This method involves the use of cesium fluoride in dimethylformamide at elevated temperatures (150°C) under anhydrous conditions [5] [6]. While this approach offers direct access to fluorinated benzoic acid derivatives, the yields are variable (8-70%) and the method requires specialized conditions [5] [6].

The nucleophilic fluorination route has found particular application in the preparation of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid for Positron Emission Tomography applications [5] [6]. The method's compatibility with radioisotope labeling makes it valuable for specialized research applications, despite its limitations for large-scale production [5] [6].

Esterification-Saponification Route

A less common but academically interesting approach involves the esterification of 2-fluorobenzoic acid followed by saponification to yield the sodium salt [7] [4]. This route involves Fischer esterification of the carboxylic acid with an alcohol under acidic conditions, followed by basic hydrolysis (saponification) to regenerate the carboxylate in its sodium salt form [7] [4] [3].

While this approach demonstrates interesting chemistry, it involves additional synthetic steps and organic solvents, making it less practical for routine preparation [7] [4]. The method is primarily of academic interest and may find application in specialized synthetic sequences where the ester intermediate provides additional functional group compatibility [7] [4].

Purification Techniques

Recrystallization Methods

Water Recrystallization: The most commonly employed purification technique for sodium 2-fluorobenzoate involves recrystallization from water [8] [9]. The high water solubility of the sodium salt facilitates this approach, allowing for efficient removal of organic impurities [8]. The process involves dissolving the crude product in hot water (80-100°C), followed by controlled cooling to room temperature and subsequent chilling in an ice bath [8] [9].

The recrystallization procedure typically yields 85-92% recovery with purities reaching 98-99% [8]. Crystal formation can be induced by scratching the container walls with a glass rod or by seeding with pure crystals if spontaneous crystallization does not occur [8]. The process requires 4-8 hours for complete crystal formation and collection [8].

Mixed Solvent Systems: Ethanol-water mixtures provide enhanced purification efficiency, particularly for removing trace organic impurities [10] [8]. The optimal solvent composition ranges from 80:20 to 60:40 ethanol:water, depending on the specific impurity profile [10]. This approach typically yields better crystal quality and higher purities (99-99.5%) compared to water-only recrystallization [10] [8].

The two-solvent recrystallization process involves dissolving the compound in the better solvent (ethanol) at elevated temperature, followed by gradual addition of the poorer solvent (water) until cloudiness indicates saturation [10]. Controlled cooling produces high-quality crystals with improved purity [10].

Drying and Final Purification

Vacuum Drying: Following recrystallization, vacuum drying at 40-60°C effectively removes residual moisture and solvent traces [8] [9]. This process typically requires 2-4 hours and maintains the achieved purity while ensuring complete desiccation [8]. The vacuum drying step is critical for obtaining a stable, storage-ready product [8].

Column Chromatography: For applications requiring exceptional purity (>99%), column chromatography using appropriate organic solvent systems provides additional purification capability [8]. While this method achieves the highest purities, it involves longer processing times (4-8 hours) and lower recovery yields (70-85%) [8]. This approach is typically reserved for analytical applications or specialized research requirements [8].

Quality Assessment and Characterization

Purified sodium 2-fluorobenzoate should be characterized using multiple analytical techniques to confirm identity and purity [11] [12]. Nuclear magnetic resonance spectroscopy provides structural confirmation, while high-performance liquid chromatography quantifies purity levels [11] [12]. Thermal analysis methods, including differential scanning calorimetry and thermogravimetric analysis, assess thermal stability and residual solvent content [12].

The purified product should exhibit characteristic physical properties including a white to off-white crystalline appearance and appropriate melting behavior [13] [14]. Water content should be minimized through proper drying procedures, as residual moisture can affect product stability and analytical results [13] [12].

Scale-Up Considerations for Research Applications

Laboratory to Pilot Scale Transition

Scaling up sodium 2-fluorobenzoate synthesis from laboratory (1-10 grams) to pilot scale (100 grams to 1 kilogram) requires careful consideration of equipment design and process parameters [15] [16]. The transition necessitates upgrading from standard glassware to glass-lined reactors with overhead mechanical stirring systems [15]. Temperature control becomes increasingly critical, requiring ±1°C accuracy compared to the ±2°C tolerance acceptable at laboratory scale [15].

Heat transfer considerations become paramount at larger scales, as the neutralization reaction is exothermic [15] [16]. Adequate cooling capacity must be provided to maintain temperature control during base addition, particularly when using concentrated sodium hydroxide solutions [15]. The reaction vessel should be equipped with multiple temperature monitoring points to ensure uniform heat distribution [15].

Process Automation and Control

pH Monitoring Systems: Automated pH control becomes essential at pilot and production scales to ensure consistent product quality [15] [16]. Continuous pH monitoring with automated base addition systems prevents over-neutralization and maintains optimal reaction conditions [15]. The control system should include failsafe mechanisms to prevent equipment damage from pH excursions [15].

Mixing and Mass Transfer: Impeller design and mixing intensity require optimization as scale increases [15] [16]. At laboratory scale, magnetic stirring provides adequate mixing, while larger scales demand high-efficiency impeller designs or multiple impeller systems [15]. Mixing time and power consumption must be balanced to achieve complete homogenization without excessive energy input [15].

Crystallization and Separation Scaling

Crystallizer Design: Large-scale crystallization requires specialized equipment design to ensure uniform cooling and crystal formation [15] [16]. Controlled cooling rates (typically 0.5-1.0°C per minute) prevent rapid crystallization that could yield poor crystal quality [17] [12]. Seeding strategies become important for consistent nucleation and crystal size distribution [17] [12].

Filtration and Washing: Scaling up solid-liquid separation requires consideration of filter design and washing efficiency [15] [16]. Centrifugal filtration or pressure filtration systems replace simple gravity filtration used at laboratory scale [15]. Washing procedures must be optimized to remove mother liquor impurities while minimizing product loss [15].

Quality Control and Process Analytical Technology

In-Process Monitoring: Large-scale production benefits from Process Analytical Technology implementation for real-time quality monitoring [12] [15]. Spectroscopic methods, including near-infrared and Raman spectroscopy, provide continuous monitoring of reaction progress and product formation [12]. These techniques enable real-time process optimization and early detection of deviations from target specifications [12].

Sampling and Testing Protocols: Scaled operations require comprehensive sampling protocols to ensure representative quality assessment [12] [15]. Multiple sampling points throughout the process provide data for statistical process control and batch release decisions [12]. Analytical methods must be validated for the intended scale and sample matrix to ensure reliable results [12].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.